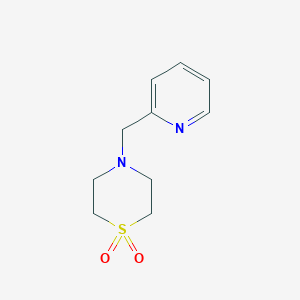
4-(2-Pyridinylmethyl)thiomorpholine 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Pyridinylmethyl)thiomorpholine 1,1-dioxide, commonly referred to as PDMT, is a synthetic organic compound. It has a molecular formula of C10H14N2O2S and an average mass of 226.295 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 10 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom . The exact structure and arrangement of these atoms could be determined using techniques such as X-ray crystallography or NMR spectroscopy .Scientific Research Applications
Medicinal Chemistry Building Blocks
Thiomorpholine and its 1,1-dioxide variant are crucial building blocks in medicinal chemistry research. Analogues containing these moieties have entered human clinical trials, showing interesting biological profiles. Novel bridged bicyclic thiomorpholines, including thiomorpholine 1,1-dioxides, have been synthesized, demonstrating the versatility and potential of these compounds in medicinal chemistry (Walker & Rogier, 2013).
Synthesis and Antimicrobial Activity
Thiomorpholine derivatives, including 4-thiomorpholine-1,1-dioxide, have been synthesized and tested for their antimicrobial activity. These derivatives display potential as bioactive molecules, indicating their applicability in developing new antimicrobial agents (Kardile & Kalyane, 2010).
Continuous Manufacturing Approach
A continuous manufacturing approach for 4-(2-hydroxyethyl)thiomorpholine 1,1-dioxide showcases the potential of thiomorpholine dioxides in large-scale industrial applications. This process exemplifies the feasibility of producing these compounds in large quantities, essential for pharmaceutical development (Strotman et al., 2018).
Catalytic Applications
A study on the synthesis of thiomorpholine 1,1-dioxides using boric acid/glycerol as a catalyst demonstrates their potential in green chemistry. This approach underlines the environmental and economic benefits of using thiomorpholine dioxides in catalytic applications (Halimehjnai et al., 2013).
Enantioselective Synthesis
The enantioselective synthesis of 2-substituted thiomorpholines and thiomorpholine 1,1-dioxides is essential for drug discovery. This method allows for the creation of chiral, functionalized thiomorpholines, expanding their applications in pharmaceutical research (Reed & Lindsley, 2019).
Marine Sponge Derivatives
Xestoquinone derivatives containing thiomorpholine 1,1-dioxide moieties, isolated from marine sponges, exhibit potent inhibitory activities. This finding highlights the potential of thiomorpholine dioxides in marine bioprospecting and drug discovery (Tanokashira et al., 2016).
Hydrogel Synthesis and Applications
The synthesis of hydrogels containing thiomorpholine 1,1-dioxide demonstrates their utility in creating novel materials with high catalytic activity. This application could be significant in various industrial processes, including environmental remediation (Ilgin et al., 2019).
Mechanism of Action
The mechanism of action of 4-(2-Pyridinylmethyl)thiomorpholine 1,1-dioxide is not clearly mentioned in the available resources. It’s possible that the mechanism of action could vary depending on the specific application of this compound.
Safety and Hazards
According to the safety data sheet, 4-(2-Pyridinylmethyl)thiomorpholine 1,1-dioxide can cause skin irritation and serious eye irritation. It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area. In case of contact with skin or eyes, it’s advised to rinse cautiously with water for several minutes .
properties
IUPAC Name |
4-(pyridin-2-ylmethyl)-1,4-thiazinane 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c13-15(14)7-5-12(6-8-15)9-10-3-1-2-4-11-10/h1-4H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMZTYDRYNBYDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1CC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2471109.png)
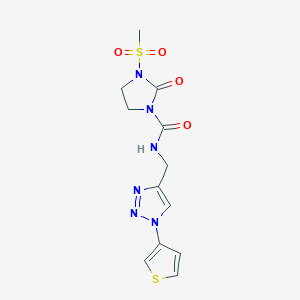
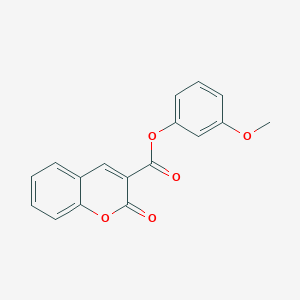
![2-Azaspiro[4.5]decane-4-carboxylic acid hydrochloride](/img/structure/B2471116.png)
![2-({6-Methylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2471117.png)
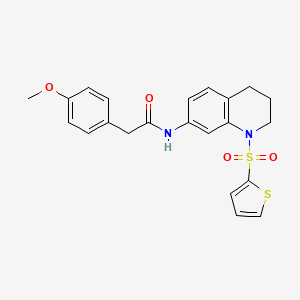
![N-Ethyl-N-[(3-fluorophenyl)methyl]-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2471120.png)
![N-benzyl-2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2471121.png)
![3-(4-Methoxyphenyl)-1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)
![Tert-butyl N-[[2-[(2-chloropropanoylamino)methyl]-6-oxo-1H-pyrimidin-4-yl]methyl]carbamate](/img/structure/B2471123.png)
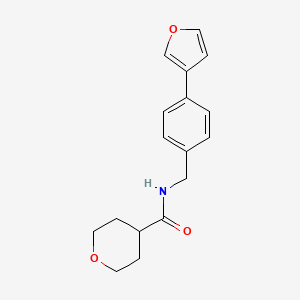

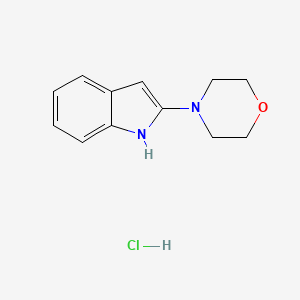
![2-chloro-5-fluoro-N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-thienyl}benzamide](/img/structure/B2471131.png)